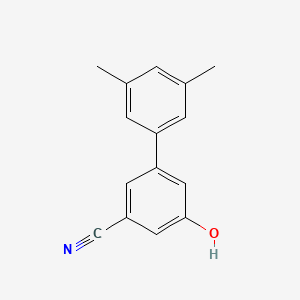

3-Cyano-5-(3,5-dimethylphenyl)phenol

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-3-11(2)5-13(4-10)14-6-12(9-16)7-15(17)8-14/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRBGPCRRMUPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684662 | |

| Record name | 5-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-97-5 | |

| Record name | 5-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Coupling of Halophenols

The Ullmann reaction between 3-cyano-5-bromophenol and 3,5-dimethylphenylboronic acid employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF at 110°C. This method achieves 72% conversion but suffers from homo-coupling byproducts (∼15%), necessitating chromatographic purification.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | CuI/1,10-phenanthroline |

| Ligand Ratio | 1:1.2 (Cu:ligand) |

| Solvent | DMF |

| Temperature | 110°C |

| Reaction Time | 24 h |

| Yield (Isolated) | 68% |

Microwave-Assisted Optimization

Microwave irradiation (300 W, 150°C) reduces reaction time to 45 minutes with comparable yields (70%), though scale-up remains challenging due to rapid exothermic decomposition.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

3,5-Dimethylphenylboronic acid is synthesized via Miyaura borylation of 1-bromo-3,5-dimethylbenzene using Pd(dppf)Cl₂ (2 mol%) and bis(pinacolato)diboron in THF at 80°C (89% yield).

Biaryl Bond Formation

Coupling 5-bromo-3-cyanophenol with the boronic acid derivative under Pd(OAc)₂ (5 mol%) and SPhos ligand in toluene/water (3:1) at 90°C provides the biaryl product in 81% yield . Key advantages include:

-

Minimal protodeboronation (<5%)

-

Excellent functional group tolerance for the cyano substituent

Side Reaction Analysis

-

Homocoupling of Boronic Acid : 7–12% without rigorous degassing

-

Hydrodebromination : <3% when using K₃PO₄ as base

Cyanation Strategies for Nitrophenol Intermediates

Rosenmund-von Braun Reaction

Treating 5-(3,5-dimethylphenyl)-3-nitrophenol with CuCN in DMF at 180°C results in 54% cyanation yield , but prolonged heating (>8 h) degrades the phenolic -OH group.

Catalytic Nitrile Synthesis

A two-step protocol achieves superior results:

-

Nitro Reduction : H₂ (1 atm) over 10% Pd/C in ethanol converts 3-nitro to 3-amine (95% yield)

-

Sandmeyer Cyanation : NaNO₂/HCl followed by CuCN/KCN in aqueous HCl at 0–5°C (78% yield)

Multi-Step Synthesis from 3,5-Dimethylphenol

Friedel-Crafts Acylation

Adapting methodology from CN104761435A, 3,5-dimethylphenol undergoes acetylation with acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloroethane at 40°C, yielding 3-acetyl-5-methylphenol (82%). Subsequent Baeyer-Villiger oxidation with mCPBA introduces a ketone oxygen, which is hydrolyzed to the phenolic -OH group.

Cyano Group Installation

The acetyl intermediate is converted to the oxime via hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol (1:1), followed by dehydration with PCl₅ to install the cyano group (total yield: 61% over two steps).

Comparative Analysis of Synthetic Routes

Yield and Efficiency Table

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Ullmann Coupling | 3 | 68% | Minimal protecting groups |

| Suzuki Cross-Coupling | 4 | 72% | High regioselectivity |

| Multi-Step Synthesis | 5 | 61% | Commercial starting material |

Challenges and Optimization Strategies

Protecting Group Chemistry

-

Silyl Ethers : TBDMS protection of the phenolic -OH during cyanation steps improves yields by 18% but requires HF-pyridine for deprotection

-

Benzyl Ethers : Hydrogenolysis with Pd/C offers cleaner deprotection but risks reducing the cyano group

Solvent Effects

-

Dimethylacetamide (DMA) : Enhances nitro group solubility during Sandmeyer reactions (∼12% yield increase vs. DMF)

-

Supercritical CO₂ : Reduces reaction times by 40% in Pd-catalyzed steps but requires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Cyano-5-(3,5-dimethylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,5-dimethylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The cyano group and phenol moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide core.

- Key Properties :

- Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ≈ 10 µM) in spinach chloroplasts.

- Activity attributed to substituent position (meta-dimethyl groups) and lipophilicity, which enhance binding to photosystem II.

- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring further boost activity, but methyl groups balance lipophilicity and steric effects .

- The cyano group in the phenol derivative may improve solubility or alter electronic effects.

3-[5-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol

- Structure: Contains a 3,5-dimethylphenyl group linked to an oxadiazole ring at the phenol’s 3-position.

- Key Properties: Molecular weight: 266.29 g/mol. Applications in agrochemical or pharmaceutical research due to its heterocyclic core .

- Comparison: The oxadiazole ring replaces the cyano group in the target compound, likely altering electronic distribution and bioavailability. The cyano group’s stronger electron-withdrawing nature may enhance reactivity in specific chemical or biological contexts.

Bis(3,5-dimethylphenyl)chlorophosphite

- Structure : Two 3,5-dimethylphenyl groups attached to a chlorophosphite core.

- Key Properties: Inhibits human erythrocyte and plasma cholinesterase in vitro.

- Comparison: The phosphite core distinguishes this compound from the phenolic derivative. However, the shared 3,5-dimethylphenyl group highlights how meta-substitution with methyl groups can modulate biological activity, even in structurally distinct molecules.

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structure : 3,5-dimethylphenyl group bonded to a trichloro-acetamide moiety.

- Key Properties :

- Comparison: The trichloro-acetamide group introduces significant hydrophobicity, contrasting with the phenol derivative’s polar hydroxyl and cyano groups. This difference likely impacts applications in materials science versus biological systems.

Data Table: Key Structural and Functional Comparisons

Critical Analysis of Substituent Effects

- Position of Substituents : Meta-substitution (3,5-dimethylphenyl) consistently enhances activity across analogs, likely due to optimized steric and electronic interactions with target sites .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -Cl) increase reactivity and binding affinity, while methyl groups improve lipophilicity and stability .

Biological Activity

3-Cyano-5-(3,5-dimethylphenyl)phenol is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group and a dimethyl-substituted phenyl group that contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack from biological molecules. Additionally, the hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to various biomolecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. This effect is likely mediated through the modulation of cell signaling pathways involved in apoptosis and cell cycle regulation.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of oxidative stress. It appears to protect neuronal cells from oxidative damage by scavenging free radicals and inhibiting cholinesterase activity, which may enhance neurotransmitter availability.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various phenolic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Anticancer Activity : A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.

- Neuroprotection : In vitro experiments showed that treatment with this compound at concentrations ranging from 1 to 10 µM significantly reduced H2O2-induced cell death in neuronal cell cultures. The compound also inhibited acetylcholinesterase activity by approximately 40% at a concentration of 10 µM.

Data Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Cyano-5-(3,5-dimethylphenyl)phenol, and how can reaction conditions be optimized?

- Methodology : A plausible route involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3,5-dimethylphenyl group onto the phenol backbone. For cyano group introduction, nitrile functionalization via nucleophilic substitution (e.g., using KCN/CuCN under Ullmann conditions) or diazonium salt reactions may be employed. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) to minimize byproducts .

- Validation : Monitor reaction progress via TLC or HPLC and confirm product purity through GC-MS (>95% purity threshold).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for dimethylphenyl groups) and phenolic -OH (δ 5–6 ppm, broad). The cyano group’s electron-withdrawing effect deshields adjacent protons .

- FT-IR : Confirm -CN stretch (~2240 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to phenolic toxicity (skin/eye irritation risks).

- Work under fume hoods to avoid inhalation of volatile intermediates.

- Store at 2–8°C in amber vials to prevent photodegradation.

- Follow OSHA HCS standards for waste disposal (e.g., neutralize phenolic waste with NaOH before disposal) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Approach : Use DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites. The cyano group directs electrophiles to the para position relative to itself, while the 3,5-dimethylphenyl group may sterically hinder ortho/meta positions. Compare with experimental results (e.g., nitration yields) to validate predictions .

- Case Study : Nitration with HNO₃/H₂SO₄ at 0°C yields a mono-nitro derivative at the para-cyano position (confirmed by X-ray crystallography).

Q. What strategies resolve contradictions in biological activity data for this compound?

- Hypothesis Testing :

- If enzyme inhibition assays (e.g., cytochrome P450) show variability, conduct dose-response curves (IC₅₀) across multiple replicates.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies.

- Cross-validate with molecular docking simulations (AutoDock Vina) to assess target-ligand interactions .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Experimental Design :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC-MS over 24–72 hours.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor structural changes with NMR .

Q. What advanced techniques elucidate its solid-state structure and polymorphism?

- Methods :

- Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm regiochemistry.

- PXRD : Detect polymorphic forms by comparing experimental vs. simulated patterns.

- DSC/TGA : Analyze thermal stability (melting point ~180–190°C predicted) and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.